![molecular formula C17H26N6O3 B2519060 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377050-11-8](/img/structure/B2519060.png)
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
Research has identified derivatives of theophylline and theobromine, similar in structure to the mentioned compound, as possessing antihistaminic activity. These derivatives have shown significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential in treating allergic reactions. Some compounds, specifically those with a (phenylthio)propyl group, displayed superior antihistaminic activity compared to others containing a phenoxy group, indicating structural influences on their efficacy (Pascal et al., 1985).
Molecular Structure and Geometry
Studies on benzylamino derivatives related to the compound have explored their molecular structure and geometry. These investigations revealed the typical geometry of the purine system's fused rings and the conformation of substituted groups. Such structural insights are crucial for understanding the compound's interactions at the molecular level, which is essential for its application in designing more effective therapeutic agents (Karczmarzyk et al., 1995).
Cardiovascular Activity
New derivatives have been synthesized and evaluated for their cardiovascular activity, including antiarrhythmic and hypotensive effects. Some derivatives demonstrated prophylactic antiarrhythmic activity in experimental models, highlighting their potential in cardiovascular disease treatment. This research suggests the compound's derivatives could offer new avenues for therapeutic intervention in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Activity
Novel purine linked piperazine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. By targeting specific enzymes essential for the bacterium's survival, these compounds exhibit significant antiproliferative effects. This research opens up possibilities for developing new antituberculosis agents, addressing the urgent need for novel therapeutics against resistant strains of tuberculosis (Konduri et al., 2020).
Antiasthmatic Agents
The development of new antiasthmatic agents has also been explored, with a focus on xanthene derivatives that show promising vasodilatory and antiasthmatic activity. These studies aim to enhance the understanding and development of phosphodiesterase 3 inhibitors as potential anti-asthmatic agents, indicating the broader therapeutic potential of compounds related to the original molecule (Bhatia et al., 2016).
Propiedades
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(19(3)17(26)20(4)15(13)25)18-16(23)22-7-5-21(6-8-22)9-10-24/h24H,1,5-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXUHSTTGVUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.